Emricasan

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Emricasan is the first caspase inhibitor tested in human which has received orphan drug status by FDA. It is developed by Pfizer and made in such a way that it protects liver cells from excessive apoptosis.

Scientific Research Applications

Liver Function in Cirrhosis

Emricasan has been found to improve liver function in patients with cirrhosis, particularly in those with high Model for End-Stage Liver Disease (MELD) scores. It showed a significant reduction in MELD and Child-Pugh scores, INR, and total bilirubin in patients with MELD scores ≥15 (Frenette et al., 2019).

Non-Alcoholic Steatohepatitis (NASH) Cirrhosis and Portal Hypertension

In a study on patients with NASH cirrhosis and severe portal hypertension, this compound did not show significant improvement in portal hypertension or clinical outcomes. However, compensated subjects with higher baseline HVPG showed evidence of a small treatment effect (Garcia‐Tsao et al., 2019).

Carcinogenicity Assessment

A carcinogenicity assessment in a mouse model showed that this compound did not result in tumor formation, suggesting it is not carcinogenic (Elbekai et al., 2015).

Reduction in ALT and Caspase Activation

A clinical trial showed that this compound significantly decreased serum ALT and apoptotic and inflammatory markers in subjects with non‐alcoholic fatty liver disease (Shiffman et al., 2018).

Prevention of Decompensation in NASH-related Cirrhosis

In a study on patients with decompensated NASH cirrhosis, this compound was found to be safe but ineffective in improving liver function or reducing new decompensation events (Frenette et al., 2020).

NASH and F1-F3 Fibrosis

this compound did not improve liver histology in subjects with NASH fibrosis and may have worsened fibrosis and ballooning (Harrison et al., 2019).

Hepatocellular Carcinoma (HCC)

Preclinical studies on the effect of this compound in combination with chemotherapeutic agents for HCC treatment showed that it does not affect tumor growth rate nor antagonize the efficacy of certain chemotherapy drugs (Spada & Contreras, 2016).

Liver Transplant Recipients

this compound was found to have similar stability in Ishak fibrosis stage compared to placebo in hepatitis C–treated liver transplant recipients with residual fibrosis or cirrhosis (Weinberg et al., 2020).

Portal Hypertension in Compensated Cirrhosis

this compound lowered portal pressure in patients with compensated cirrhosis and severe portal hypertension, suggesting potential benefits in this patient subgroup (Garcia‐Tsao et al., 2018).

Meta-Analysis on Liver Cirrhosis/Fibrosis

A meta-analysis showed that this compound is more effective in improving liver function and apoptosis parameters compared to placebo, with a well-tolerated safety profile (Mu et al., 2021).

Portal Hypertension and Liver Fibrosis in Cirrhotic Rats

this compound improved liver sinusoidal microvascular dysfunction in cirrhosis, leading to amelioration in fibrosis, portal hypertension, and liver function in animal models (Gracia‐Sancho et al., 2019).

Zika Virus Treatment

this compound was identified as a potential treatment for Zika infections in pregnant women, as it reduced brain cell death after Zika virus infection by inhibiting caspases (Xu et al., 2016).

Acutely Decompensated Cirrhosis

this compound was found to be safe and well-tolerated in advanced liver disease, although it did not provide support for caspase inhibition as a treatment strategy for acute-on-chronic liver failure (Mehta et al., 2017).

Combination Therapy for Ischemia/Reperfusion Injury

Combination of this compound with another drug, Ponatinib, synergistically reduced ischemia/reperfusion injury in rat brain through simultaneous prevention of apoptosis and necroptosis (Tian et al., 2017).

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway of Emricasan involves the condensation of two key starting materials, 2-chloro-4-[(2R)-2-(4-chlorophenyl)-2-(prop-2-yn-1-yloxy)ethyl]phenyl acetate and 4-[(2R)-2-(4-chlorophenyl)-2-(prop-2-yn-1-yloxy)ethyl]benzoic acid, followed by a series of reactions to form the final product.", "Starting Materials": [ "2-chloro-4-[(2R)-2-(4-chlorophenyl)-2-(prop-2-yn-1-yloxy)ethyl]phenyl acetate", "4-[(2R)-2-(4-chlorophenyl)-2-(prop-2-yn-1-yloxy)ethyl]benzoic acid" ], "Reaction": [ "Step 1: Condensation of the two starting materials in the presence of a base, such as potassium carbonate, to form the intermediate 2-chloro-4-[(2R)-2-(4-chlorophenyl)-2-(prop-2-yn-1-yloxy)ethyl]phenyl 4-[(2R)-2-(4-chlorophenyl)-2-(prop-2-yn-1-yloxy)ethyl]benzoate.", "Step 2: Reduction of the intermediate using a reducing agent, such as lithium aluminum hydride, to form the corresponding alcohol.", "Step 3: Protection of the alcohol using a protecting group, such as tert-butyldimethylsilyl chloride, to form the protected alcohol.", "Step 4: Dehydration of the protected alcohol using a dehydrating agent, such as trifluoroacetic anhydride, to form the corresponding alkene.", "Step 5: Hydrogenation of the alkene using a hydrogenation catalyst, such as palladium on carbon, to form the final product, Emricasan." ] } | |

| IDN-6556 significantly improves markers of liver damage in patients infected with the Hepatitis C virus (HCV), an infection that affects up to 170m patients worldwide. IDN-6556 represents a new class of drugs that protect the liver from inflammation and cellular damage induced by viral infections and other causes. Various studies have also shown that it significantly lowers aminotransferase activity in HCV patients and appeared to be well tolerated. | |

CAS No. |

624747-15-5 |

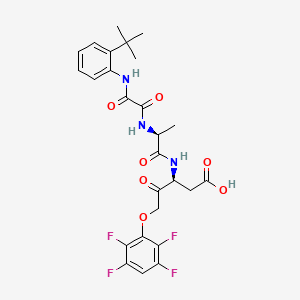

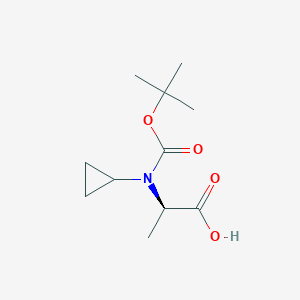

Molecular Formula |

C27H28F4N2O8 |

Molecular Weight |

584.5 g/mol |

IUPAC Name |

4-[[4-(2-tert-butylanilino)-2-methyl-3,4-dioxobutanoyl]oxyamino]-5-oxo-6-(2,3,5,6-tetrafluorophenoxy)hexanoic acid |

InChI |

InChI=1S/C27H28F4N2O8/c1-13(23(37)25(38)32-17-8-6-5-7-14(17)27(2,3)4)26(39)41-33-18(9-10-20(35)36)19(34)12-40-24-21(30)15(28)11-16(29)22(24)31/h5-8,11,13,18,33H,9-10,12H2,1-4H3,(H,32,38)(H,35,36) |

InChI Key |

CFIUNEDKHWVQQS-UHFFFAOYSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)COC1=C(C(=CC(=C1F)F)F)F)NC(=O)C(=O)NC2=CC=CC=C2C(C)(C)C |

SMILES |

CC(C(=O)NC(CC(=O)O)C(=O)COC1=C(C(=CC(=C1F)F)F)F)NC(=O)C(=O)NC2=CC=CC=C2C(C)(C)C |

Canonical SMILES |

CC(C(=O)C(=O)NC1=CC=CC=C1C(C)(C)C)C(=O)ONC(CCC(=O)O)C(=O)COC2=C(C(=CC(=C2F)F)F)F |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[[N'-(2-methyl-5-nitrophenyl)carbamimidoyl]amino] nitrate](/img/structure/B7944999.png)

![(6R,7R)-Benzhydryl 7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B7945050.png)